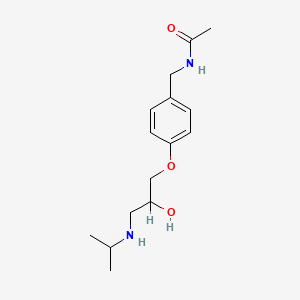
N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is a chemical compound known for its significant role in medicinal chemistry. It is commonly used as a beta-blocker, which helps manage cardiovascular conditions by blocking the effects of adrenaline on the heart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyacetophenone and isopropylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted amides, which have different pharmacological properties and applications.
Applications De Recherche Scientifique
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying beta-blocker interactions and synthesis.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: It is widely used in the treatment of hypertension, angina, and arrhythmias due to its beta-blocking properties.
Industry: The compound is used in the formulation of various pharmaceutical products and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 adrenergic receptor. This action inhibits the binding of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the G-protein-coupled receptors, which play a crucial role in the signal transduction pathways involved in cardiovascular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another beta-blocker with similar cardiovascular effects but different pharmacokinetic properties.
Metoprolol: A selective beta-1 blocker with a similar mechanism of action but different clinical applications.
Atenolol: A compound with a similar structure and function but differing in its pharmacodynamics and side effect profile.
Uniqueness
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is unique due to its specific binding affinity and selectivity for beta-1 adrenergic receptors, making it particularly effective in treating cardiovascular conditions with minimal side effects compared to non-selective beta-blockers.
Propriétés
Numéro CAS |
34185-02-9 |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18) |
Clé InChI |
IGUMCQGTANJTCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




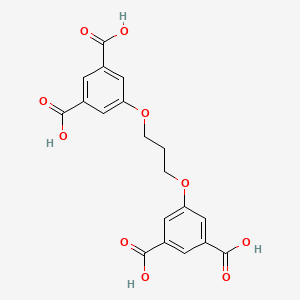
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
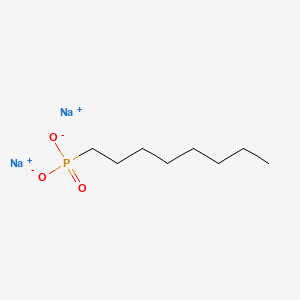
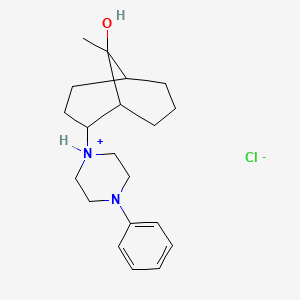

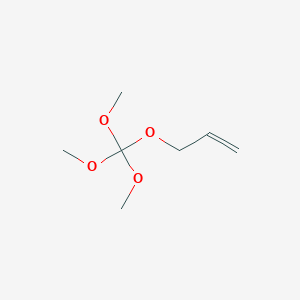
![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
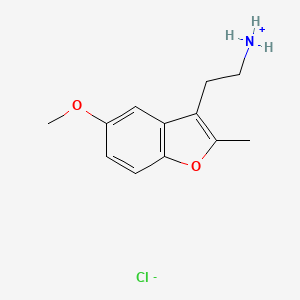
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
